(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid

Oxybutynin intermediate synthesis Lewis acid-catalyzed ene reaction Process chemistry atom economy

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid (CAS 6309-33-7, molecular formula C14H16O3, molecular weight 232.28 g/mol) is a cyclohexenyl-substituted phenylacetic acid derivative belonging to the class of chiral α-hydroxy acid intermediates for muscarinic antagonist pharmaceuticals. It is structurally distinguished from the fully saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (α-cyclohexylmandelic acid) by a double bond in the cyclohexene ring at the 2-position, which imparts specific reactivity for downstream reduction and stereochemical control.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 6309-33-7
Cat. No. B13814429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid
CAS6309-33-7
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)(C(C2=CC=CC=C2)C(=O)O)O
InChIInChI=1S/C14H16O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-5,7-9,12,17H,2,6,10H2,(H,15,16)
InChIKeyIDPCFIYJYAVFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic Acid (CAS 6309-33-7): A Strategic Cyclohexenyl Intermediate for Oxybutynin-Class Synthesis


(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid (CAS 6309-33-7, molecular formula C14H16O3, molecular weight 232.28 g/mol) is a cyclohexenyl-substituted phenylacetic acid derivative belonging to the class of chiral α-hydroxy acid intermediates for muscarinic antagonist pharmaceuticals . It is structurally distinguished from the fully saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (α-cyclohexylmandelic acid) by a double bond in the cyclohexene ring at the 2-position, which imparts specific reactivity for downstream reduction and stereochemical control [1]. The compound is cataloged under NSC 42547 in the NCI diversity set and serves as the direct precursor to the key oxybutynin intermediate via ene reaction chemistry developed by Sumitomo Chemical [2].

Why (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic Acid Cannot Be Generic-Substituted by Saturated Cyclohexyl Analogs


Substituting (1-hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid with the saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or other phenylacetic acid derivatives is not chemically equivalent in synthetic workflows. The cyclohexenyl double bond is the critical functional handle that enables the room-temperature ene reaction with benzoylformic acid ester to generate the chiral center in a single step under Lewis acid catalysis [1]. In contrast, prior art methods using alkyl mandelate with lithium diisopropylamide and cyclohexyl iodide require -80 °C conditions and expensive reagents, yielding only 53.3% product [1]. The unsaturated intermediate also permits tandem reduction-hydrolysis sequences to achieve optically active product with >99% enantiomeric excess, a stereochemical outcome not accessible through direct substitution with the saturated analog [2].

Product-Specific Quantitative Evidence Guide: (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic Acid Differentiation Data


Ene Reaction Yield and Reaction Condition Advantage Over Grignard Condensation Route

The target compound is accessed via Lewis acid-catalyzed ene reaction of cyclohexene with benzoylformic acid ester at room temperature (15–60 °C). This contrasts with the prior Grignard condensation route (JP-A-11-193271) that uses diethyl ether at 35 °C with cyclohexylmagnesium bromide, producing the saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester in only 53.3% yield due to competitive reduction to ethyl mandelate (42% by-product). The ene route to the cyclohexenyl ester proceeds with substantially higher purity and yield, though exact yields are proprietary [1].

Oxybutynin intermediate synthesis Lewis acid-catalyzed ene reaction Process chemistry atom economy

Enantioselectivity in Downstream Reduction: >99% ee Achieved via Cyclohexenyl Intermediate

The cyclohexenyl double bond in the target compound permits asymmetric induction during the ene reaction when chiral benzoylformic acid ester is used. Subsequent reduction of the cyclohexenyl ring, oxidation, and deprotection yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with enantiomeric excess higher than 99%, as confirmed in the MDPI review of oxybutynin synthesis [1]. This stereochemical outcome is directly enabled by the prochiral nature of the cyclohexenyl intermediate; the saturated analog cannot serve as a chiral relay in the same manner.

Chiral resolution Asymmetric synthesis Oxybutynin enantiomer preparation

Absence of Competitive Ester Reduction: Structural Selectivity of Cyclohexenyl vs. Cyclohexyl Intermediates

In the Grignard-based synthesis of the saturated analog, cyclohexylmagnesium bromide adds competitively to the ester carbonyl rather than the ketone carbonyl of benzoylformate, producing ethyl mandelate as a by-product (42% of starting material) [1]. The ene reaction pathway to the cyclohexenyl intermediate avoids this chemoselectivity problem entirely because the reaction proceeds via a concerted pericyclic mechanism rather than nucleophilic addition to the ester, eliminating ester reduction as a competing pathway [1].

Chemoselectivity Grignard side reactions Ester reduction vs. addition

Physicochemical Property Differentiation: Density, Boiling Point, and Hydrogen Bonding Capacity vs. Saturated Analog

The unsaturated cyclohexenyl compound exhibits distinct physicochemical properties compared to its saturated counterpart. The target compound has a density of 1.253 g/cm³ and a boiling point of 403.8 °C at 760 mmHg, while the saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid has a density of approximately 1.186 g/cm³ and a melting point of 165–167 °C [1]. The lower molecular weight (232.28 vs. 234.29 g/mol for the saturated acid, C14H16O3 vs. C14H18O3) and the presence of the double bond alter logP and hydrogen-bonding capacity, directly impacting chromatographic retention times and extraction behavior during process monitoring [1].

Physicochemical characterization Chromatographic retention Formulation pre-screening

Supply Chain and Sourcing Landscape: Niche Specialization vs. Commodity Analogs

The target compound is manufactured as a specialized pharmaceutical intermediate by a limited number of suppliers (SynZeal, BOC Sciences, A2B Chem) under GMP conditions, with typical purities ≥95% . In contrast, the saturated analog α-cyclohexylmandelic acid (CAS 4335-77-7) is a widely available commodity chemical listed by Sigma-Aldrich, TCI, and AKSci with 97–98% purity and pricing in the $60–100/5 g range . The niche supply landscape of the cyclohexenyl intermediate carries longer lead times (typically 2–4 weeks for custom synthesis) but provides direct traceability to the innovator patent route for oxybutynin manufacturing .

Pharmaceutical intermediate sourcing Custom synthesis lead time Regulatory starting material

Optimal Application Scenarios for (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic Acid in Research and Industrial Settings


GMP Manufacturing of Oxybutynin Hydrochloride and Its (S)-Enantiomer Using the Innovator Ene Reaction Route

The cyclohexenyl intermediate is the direct precursor in the Sumitomo patent route (US6777576B2) for producing 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, the essential building block for oxybutynin esterification. Procuring this intermediate enables implementation of the room-temperature ene reaction with benzoylformic acid ester under Lewis acid catalysis, followed by reduction and hydrolysis, achieving the saturated intermediate without cryogenic conditions or Grignard reagent by-products [1]. This route is validated for enantioselective synthesis of (S)-oxybutynin with >99% ee when chiral benzoylformate is used, making it the preferred starting material for ANDA filers referencing the Sumitomo process [2].

Process Development and Scale-Up Studies for Chemoselective α-Hydroxy Acid Synthesis

The cyclohexenyl intermediate serves as a model substrate for studying chemoselective ene reactions of sterically hindered benzoylformic acid esters with cyclic olefins. The elimination of the 42% ester reduction by-product that plagued the Grignard route (JP-A-11-193271) makes this compound valuable for process chemistry research focused on atom economy and green chemistry metrics [1]. The reaction proceeds in incineratable solvents like monochlorobenzene rather than diethyl ether, offering improved safety and environmental profiles for pilot-scale campaigns.

Analytical Method Development and Reference Standard Qualification for Oxybutynin Impurity Profiling

Oxybutynin drug substance specifications require control of process-related impurities including intermediates and their derivatives. The cyclohexenyl intermediate (CAS 6309-33-7) is a potential process impurity in oxybutynin originating from incomplete reduction of the cyclohexenyl ring. Its distinct density (1.253 g/cm³), boiling point (403.8 °C), and chromatographic retention relative to the saturated final intermediate enable development of specific HPLC/GC methods for its quantification at trace levels in API release testing [1][2]. Procuring the authenticated compound is essential for qualified reference standard preparation in GMP quality control laboratories.

Structure-Activity Relationship (SAR) Exploration of Cycloalkenyl Phenylacetic Acid Derivatives

Medicinal chemistry programs investigating muscarinic receptor subtype selectivity can utilize the cyclohexenyl scaffold as a starting point for SAR expansion. The double bond provides a synthetic handle for further functionalization (epoxidation, dihydroxylation, hydroboration) that is absent in the fully saturated cyclohexyl analog, enabling exploration of conformational constraints on ligand-receptor binding [1]. The compound's listing as NSC 42547 in the NCI diversity set confirms its relevance for anticancer screening applications as well.

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